molecular formula C21H21N5O2 B2643931 8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 868143-56-0

8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2643931
CAS No.: 868143-56-0
M. Wt: 375.432
InChI Key: ZEDQOECQCNVWKO-UHFFFAOYSA-N
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Description

Introduction to Purine-Based Pharmacological Agents

Historical Evolution of Purine Derivatives in Medicinal Chemistry

Purine chemistry traces its origins to the isolation of uric acid from urinary calculi in 1776, followed by the identification of xanthine in 1817 and guanine in 1891. These discoveries laid the groundwork for understanding purines as fundamental components of nucleic acids and metabolic regulators. The synthetic era began in the 1890s with Emil Fischer’s pioneering work on purine synthesis from uric acid, which enabled the systematic exploration of substituted purines.

The mid-20th century witnessed the rise of purine analogues in oncology, exemplified by 6-mercaptopurine, which demonstrated antimetabolite activity by interfering with DNA synthesis. Subsequent decades saw the development of kinase-targeted purines, driven by advances in structural biology and computational modeling. For instance, olomoucine (2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine), discovered in the 1990s, marked a paradigm shift by selectively inhibiting cyclin-dependent kinases (CDKs) through competitive ATP binding. This breakthrough highlighted the potential of N9-methyl and C6-benzylamino substitutions in conferring kinase specificity, principles that inform the design of modern derivatives like 8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.

Table 1: Key Milestones in Purine Derivative Development
Year Discovery/Innovation Significance
1776 Isolation of uric acid First purine derivative identified
1891 Guanine characterization Linked purines to nucleic acids
1951 Synthesis of 6-mercaptopurine Introduced purines as antimetabolites
1994 Olomoucine as CDK inhibitor Demonstrated purine-based kinase targeting
2021 Purine-based SMO antagonists (e.g., 4s ) Expanded applications to hedgehog signaling

Role of Substituted Purines in Targeted Kinase Modulation

The pharmacological efficacy of purine derivatives hinges on their ability to modulate kinase activity through strategic substitutions. The compound this compound exemplifies this principle, featuring:

  • C8 dibenzylaminomethyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets, improving binding affinity.
  • N3 methyl substitution : Reduces metabolic degradation while maintaining planar conformation for optimal π-π stacking.
  • 2,6-dione scaffold : Mimics the hydrogen-bonding pattern of ATP’s adenine core, enabling competitive inhibition.

Kinase selectivity is further governed by substituent steric and electronic profiles. For example, olomoucine’s C6-benzylamino group confers specificity for CDK2 (IC₅₀ = 7 μM) over protein kinase C (IC₅₀ > 1,000 μM). Similarly, the C8 dibenzylaminomethyl group in this compound may favor kinases with larger hydrophobic pockets, such as p38 MAPK or JAK2, though empirical validation is pending.

Table 2: Structural Features and Kinase Inhibition Profiles of Select Purine Derivatives
Compound Key Substitutions Target Kinase (IC₅₀) Mechanism
Olomoucine C6-benzylamino, N9-methyl CDK2 (7 μM) ATP-competitive
4s (SMO antagonist) C6-trifluoromethylphenyl Smoothened (SMO) Hedgehog pathway inhibition
Query compound C8-dibenzylaminomethyl, N3-methyl Undetermined (predicted CDK/p38) ATP-competitive (modeled)

Recent synthetic methodologies, such as benzoylation and amination of diaminomaleonitrile precursors, have expanded access to C8-substituted purines, enabling systematic structure-activity relationship (SAR) studies. These efforts aim to optimize pharmacokinetic properties while retaining target engagement, as seen in the development of 7-(2-ethoxyethyl)-3-methyl derivatives with improved solubility.

Properties

IUPAC Name

8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-25-19-18(20(27)24-21(25)28)22-17(23-19)14-26(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,22,23)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDQOECQCNVWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Reaction with Dibenzylamine: The purine derivative is reacted with dibenzylamine in the presence of a suitable catalyst, such as a Lewis acid, to form the dibenzylamino intermediate.

    Methylation: The intermediate is then methylated using a methylating agent like methyl iodide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-[(Dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with different functional groups.

Scientific Research Applications

8-[(Dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and analogous purine-2,6-dione derivatives.

Table 1: Comparative Analysis of Purine-2,6-dione Derivatives

Compound Name & Structure Key Substituents Biological Activity/IC50 Physical Properties References
This compound 8-(dibenzylamino-methyl), 3-methyl, 7-methoxyethyl Not reported in evidence Molecular weight: 447.54 g/mol
8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-... 8-hydrazinyl, 3-methyl, 7-phenoxypropyl CK2 inhibition (IC50 = 8.5 µM) Not reported
7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-... 7-piperazinyl-acetyl, 1,3-dimethyl Antiasthmatic (PDE3 inhibition) Significant vasodilatory activity
8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-... 8-biphenyl, 1,3,7-trimethyl Not reported Melting point: 230°C; NMR data available
3-Ethyl-8-mercapto-1-(4-fluorophenethyl)-... 8-mercapto, 3-ethyl, 4-fluorophenethyl Not reported NMR (DMSO-d6): δ 7.40–8.23 (aromatic)

Key Comparisons:

8-Hydrazinyl derivatives (e.g., compound from ) exhibit strong CK2 inhibition (IC50 = 8.5 µM), suggesting that nitrogen-rich substituents at the 8-position enhance kinase binding. This contrasts with the dibenzylamino group, which may prioritize interactions with hydrophobic enzyme pockets.

Therapeutic Applications

  • Piperazinyl-acetyl derivatives (e.g., compound from ) show potent PDE3 inhibition and antiasthmatic activity, indicating that substitutions at the 7-position (e.g., piperazine-linked acetyl groups) are critical for vasodilation. The target compound’s 7-methoxyethyl group may lack analogous activity.

Physicochemical Properties 8-Biphenyl derivatives (e.g., compound from ) have higher melting points (230°C vs. unreported for the target compound), likely due to extended aromatic stacking. Mercapto (-SH) groups (e.g., compound 3-Ethyl-8-mercapto-...) exhibit distinct NMR aromatic signals (δ 7.40–8.23) compared to dibenzylamino-methyl groups, which would show benzyl proton resonances near δ 7.2–7.5 .

Structure-Activity Relationships (SAR) Substitutions at the 1- and 3-positions (e.g., methyl groups) are common across derivatives, suggesting these positions optimize metabolic stability. Large, flexible groups at the 7-position (e.g., phenoxypropyl in ) often reduce kinase inhibitory activity, whereas rigid or charged groups (e.g., piperazinyl-acetyl in ) enhance target engagement.

Biological Activity

The compound 8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione , also known by its CAS number 587004-71-5, is a purine derivative with potential biological activities. This article explores its biological properties, including mechanisms of action, toxicity profiles, and therapeutic potentials.

  • Molecular Formula : C26H31N5O3
  • Molecular Weight : 461.566 g/mol
  • Structural Features : The compound features a dibenzylamino group attached to a tetrahydro-purine structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is believed to bind to specific enzymes and receptors through hydrogen bonding and hydrophobic interactions, which can lead to alterations in their activity. The exact pathways are still under investigation but may involve modulation of signaling pathways relevant to cell proliferation and apoptosis.

Toxicity Studies

Acute toxicity studies conducted on related purine derivatives have shown varying degrees of toxicity. For example, the LD50 values for similar compounds range from 536 mg/kg to 1403 mg/kg in rat models, indicating low toxicity (Class IV) . These findings suggest that while the compound has potential therapeutic benefits, its safety profile must be carefully evaluated.

CompoundLD50 (mg/kg)Toxicity Classification
Compound 1953Low Toxicity
Compound 2536Low Toxicity
Compound 3752Low Toxicity

Antimicrobial and Anticancer Activity

Research indicates that purine derivatives exhibit antimicrobial and anticancer properties. Studies have shown that compounds structurally similar to This compound can inhibit the growth of various cancer cell lines and demonstrate antibacterial effects against pathogens .

Case Studies

  • Anticancer Activity : A study focusing on purine derivatives demonstrated that several compounds exhibited significant cytotoxic effects against human cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of related purine compounds against Gram-positive and Gram-negative bacteria. The compounds disrupted bacterial cell wall synthesis and inhibited nucleic acid synthesis.

Q & A

Q. What are the standard synthetic protocols for 8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione?

Methodological Answer: Synthesis typically involves nucleophilic substitution and cyclocondensation reactions. For example, analogous purine-diones are synthesized via alkylation of xanthine derivatives followed by functionalization of the 8-position with dibenzylamino groups. Structural confirmation relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to verify purity and regioselectivity .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1 \text{H}-NMR identifies proton environments (e.g., methyl and benzyl groups), while 13C^{13} \text{C}-NMR confirms carbon frameworks.
  • HRMS : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities. These methods are standard for purine-dione derivatives, as demonstrated in recent syntheses .

Q. How is initial biological activity screening conducted for this compound?

Methodological Answer: Preliminary evaluation often uses in vitro assays such as:

  • Enzyme inhibition studies (e.g., kinase or protease assays).
  • Cytotoxicity testing in cancer cell lines (e.g., IC50_{50} determination).
  • Antiviral activity screening in viral replication models. Protocols from analogous purine-dione studies emphasize dose-response curves and controls for false positives .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

Methodological Answer: Systematic optimization via Design of Experiments (DOE) is recommended:

  • Variable screening : Test solvents (DMSO vs. DMF), catalysts (e.g., Pd/C), and temperatures.
  • Response surface methodology : Identify interactions between variables (e.g., time vs. temperature).
  • Purification : Use column chromatography or recrystallization to isolate pure product. Case studies on similar compounds show yield improvements from 40% to 75% through iterative optimization .

Q. How do researchers resolve spectral ambiguities in characterizing substituted purine-diones?

Methodological Answer: Advanced strategies include:

  • 2D-NMR techniques (e.g., COSY, HSQC) to assign overlapping proton signals.
  • Isotopic labeling : Track specific functional groups (e.g., 15N^{15} \text{N}-labeled amines).
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values. A recent study resolved ambiguities in 8-mercapto purine-diones using HSQC and 1H^1 \text{H}-15N^{15} \text{N} HMBC .

Q. What methodologies address contradictions in reported biological activities of purine-dione derivatives?

Methodological Answer: Contradictions arise from assay variability or impurities. Solutions include:

  • Reproducibility checks : Replicate studies across independent labs.
  • Purity validation : Use HPLC-MS to confirm >95% purity.
  • Mechanistic studies : Employ knock-out models or isotopic tracing to confirm target engagement. For example, discrepancies in kinase inhibition data were resolved by standardizing ATP concentrations across assays .

Q. How can computational tools predict the bioactivity of novel purine-dione analogs?

Methodological Answer: In silico methods are critical:

  • Molecular docking : Screen against target proteins (e.g., SIRT3 or viral proteases).
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity.
  • MD simulations : Assess binding stability over time. A 2024 study used AutoDock Vina to prioritize analogs with predicted nanomolar affinity for SIRT3 .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling reactive intermediates in purine-dione synthesis?

Methodological Answer: Key precautions include:

  • Ventilation : Use fume hoods for volatile reagents (e.g., thiols).
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal. Guidelines from organic chemistry programs emphasize risk assessments for exothermic reactions .

Q. How can researchers design robust controls for biological assays involving this compound?

Methodological Answer: Controls should:

  • Match solvent systems (e.g., DMSO controls for solubility studies).
  • Include known inhibitors (e.g., staurosporine for kinase assays).
  • Use isogenic cell lines to isolate compound-specific effects. A 2025 virology study reduced false positives by including virus-free and compound-free controls .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in purine-dione studies?

Methodological Answer: Use:

  • Nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50}.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Hill slope analysis to assess cooperativity in binding.
    Recent publications highlight the importance of reporting 95% confidence intervals for dose-response parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.